5'-phosphoribosyl-N-formylglycinamide

概要

説明

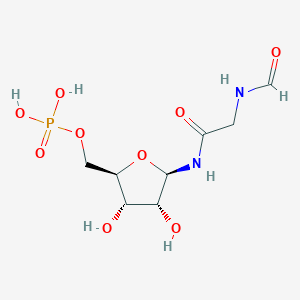

5’-Phosphoribosyl-N-formylglycinamide, also known as formylglycinamide ribonucleotide, is a biochemical intermediate in the formation of purine nucleotides via inosine-5-monophosphate. This compound is essential in the biosynthesis of DNA and RNA, making it a crucial building block in genetic material. Additionally, it is involved in the biosynthesis of vitamins such as thiamine and cobalamin .

準備方法

Synthetic Routes and Reaction Conditions

5’-Phosphoribosyl-N-formylglycinamide is formed when the enzyme phosphoribosylglycinamide formyltransferase adds a formyl group from 10-formyltetrahydrofolate to glycineamide ribonucleotide. The reaction can be summarized as follows: [ \text{Glycineamide Ribonucleotide} + \text{10-formyltetrahydrofolate} \rightarrow \text{5’-Phosphoribosyl-N-formylglycinamide} + \text{Tetrahydrofolate} ]

Industrial Production Methods

Industrial production methods for 5’-phosphoribosyl-N-formylglycinamide typically involve biotechnological processes utilizing genetically engineered microorganisms that express the necessary enzymes for its biosynthesis .

化学反応の分析

Types of Reactions

5’-Phosphoribosyl-N-formylglycinamide undergoes several types of chemical reactions, including:

Formylation: The addition of a formyl group.

Common Reagents and Conditions

Formylation: 10-formyltetrahydrofolate is a common reagent.

Amidation: Requires ATP, glutamine, and water.

Major Products

5’-Phosphoribosylformylglycinamidine: Formed from the amidation of 5’-phosphoribosyl-N-formylglycinamide.

科学的研究の応用

Biochemical Role in Purine Metabolism

PFGA is integral to the de novo purine synthesis pathway , where it serves as a precursor to inosine monophosphate (IMP). The synthesis of PFGA occurs when glycineamide ribonucleotide (GAR) receives a formyl group from 10-formyltetrahydrofolate, catalyzed by the enzyme phosphoribosylglycinamide formyltransferase. This reaction is crucial for generating purine nucleotides necessary for various cellular functions, including:

- DNA and RNA Synthesis : PFGA is pivotal in the formation of nucleotides, which are the building blocks of nucleic acids.

- Aminoimidazole Ribonucleotide Biosynthesis : It contributes to pathways that generate precursors for nucleotide formation, underscoring its importance in cellular metabolism .

a. Studies on Nucleotide Synthesis

PFGA is extensively used in research focused on understanding nucleotide biosynthesis and purine metabolism. Its role as an intermediate allows researchers to investigate:

- Enzyme Functionality : Studies often explore how enzymes like phosphoribosylglycinamide formyltransferase function and their regulation within metabolic pathways .

- Metabolic Pathway Analysis : Researchers utilize PFGA to map out metabolic pathways and understand how disruptions in these pathways can lead to genetic disorders or diseases.

b. Genetic Disorders and Therapeutics

The compound has been explored for its potential implications in genetic disorders related to purine metabolism. Research indicates that alterations in PFGA levels can affect dNTP (deoxyribonucleotide triphosphate) pools, which are critical for DNA synthesis and repair. This has led to investigations into:

- Therapeutic Interventions : Understanding how PFGA levels influence disease states can aid in developing targeted therapies for conditions like cancer, where purine metabolism is often dysregulated .

Industrial Applications

In industrial settings, PFGA is utilized for its role in nucleotide and vitamin production:

- Nucleotide Synthesis : The compound serves as a precursor in the commercial production of nucleotides used in various biotechnological applications.

- Vitamin Biosynthesis : It is involved in synthesizing vitamins such as thiamine and cobalamin, highlighting its significance beyond nucleotide metabolism .

Case Studies and Research Findings

Several case studies have documented the role of PFGA in metabolic processes:

- A study demonstrated that depletion of PFGA through inhibition of its synthesizing enzyme led to significant reductions in dNTP levels, resulting in increased DNA damage .

- Another investigation into Salmonella typhimurium mutants provided insights into genetic blocks affecting PFGA biosynthesis, further elucidating its metabolic importance .

作用機序

The mechanism of action of 5’-phosphoribosyl-N-formylglycinamide involves its role as an intermediate in purine nucleotide biosynthesis. It is converted to 5’-phosphoribosylformylglycinamidine by the enzyme phosphoribosylformylglycinamidine synthase, which transfers an amino group from glutamine. This reaction is crucial for the formation of inosine-5-monophosphate, a precursor for adenine and guanine nucleotides .

類似化合物との比較

Similar Compounds

Glycineamide Ribonucleotide: Precursor to 5’-phosphoribosyl-N-formylglycinamide.

5’-Phosphoribosylformylglycinamidine: Product formed from 5’-phosphoribosyl-N-formylglycinamide.

Uniqueness

5’-Phosphoribosyl-N-formylglycinamide is unique due to its specific role in the purine nucleotide biosynthesis pathway. Its involvement in the formation of both DNA and RNA, as well as its contribution to vitamin biosynthesis, highlights its critical importance in cellular processes .

生物活性

5'-Phosphoribosyl-N-formylglycinamide (PFGA) is a significant intermediate in the purine biosynthesis pathway, particularly in the context of nucleotide metabolism. This article delves into its biological activity, mechanisms of action, and implications in both plant and human pathogens, supported by relevant research findings and data.

Overview of Purine Biosynthesis

Purine biosynthesis is crucial for cellular functions, including DNA and RNA synthesis. PFGA is synthesized from 5-phosphoribosyl-1-pyrophosphate (PRPP) and L-glutamine, serving as a precursor for the synthesis of inosine monophosphate (IMP), which is further converted into adenine and guanine nucleotides.

Role in Pathogenicity

Research indicates that PFGA plays a pivotal role in the virulence of certain bacterial pathogens. For instance, in Dickeya dadantii, a soft rot enterobacterium, genes involved in purine metabolism, including those encoding enzymes that utilize PFGA, were essential for full virulence during plant infection. Specifically, mutations in the purine biosynthesis pathway led to significant reductions in pathogenicity, highlighting the importance of PFGA in the infection process .

Gene Regulation and Expression

The expression of genes involved in purine metabolism is tightly regulated. Studies have shown that transcription factors such as FlhDC modulate the expression of virulence factors linked to PFGA metabolism. In D. dadantii, the absence of specific genes regulating this pathway resulted in impaired motility and reduced enzyme production necessary for plant colonization .

Case Study 1: Virulence in D. dadantii

A comprehensive study identified several genes required for D. dadantii to infect chicory plants. Among these, five genes associated with the IMP biosynthesis pathway were crucial for virulence. The study demonstrated that mutants lacking these genes exhibited a significant fitness defect when tested in planta, underscoring the role of PFGA as a metabolic precursor vital for pathogenicity .

Case Study 2: Dimorphism in Fungal Pathogens

In fungal pathogens like Zymoseptoria tritici, the ability to switch between yeast and filamentous forms is critical for infection. Research has shown that metabolic pathways involving PFGA contribute to this dimorphic transition. Mutants deficient in specific genes related to purine biosynthesis displayed reduced virulence during infection assays on wheat plants . This suggests that PFGA not only supports nucleotide synthesis but also influences morphogenetic transitions essential for pathogenicity.

Data Summary

| Pathogen | Key Findings | Impact on Virulence |

|---|---|---|

| D. dadantii | Essential genes identified for purine metabolism; mutations reduce virulence | Significant fitness defect during plant infection |

| Z. tritici | Metabolic pathways involving PFGA affect dimorphic transitions | Impaired pathogenicity due to reduced growth |

特性

IUPAC Name |

[(2R,3S,4R,5R)-5-[(2-formamidoacetyl)amino]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2O9P/c11-3-9-1-5(12)10-8-7(14)6(13)4(19-8)2-18-20(15,16)17/h3-4,6-8,13-14H,1-2H2,(H,9,11)(H,10,12)(H2,15,16,17)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDXLUNDMVKSKHO-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)NC(=O)CNC=O)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@@H](O1)NC(=O)CNC=O)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N2O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00956376 | |

| Record name | N-{1-Hydroxy-2-[(hydroxymethylidene)amino]ethylidene}-5-O-phosphonopentofuranosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00956376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5'-Phosphoribosyl-N-formylglycinamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001308 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

349-34-8 | |

| Record name | Formylglycinamide ribonucleotide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=349-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoribosyl-N-formylglycineamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000349348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{1-Hydroxy-2-[(hydroxymethylidene)amino]ethylidene}-5-O-phosphonopentofuranosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00956376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Formylglycinamide ribotide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3J3LQ4ML8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5'-Phosphoribosyl-N-formylglycinamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001308 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。